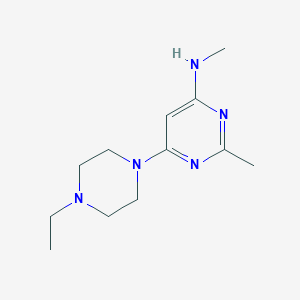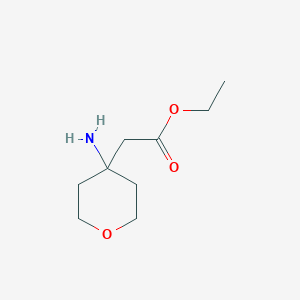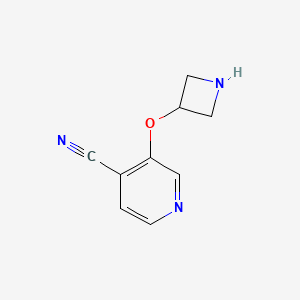
4-(4,4-Difluor-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutansäure
Übersicht
Beschreibung
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, commonly referred to as 4-DFHMP, is a synthetic compound that has been used in a variety of scientific research applications. 4-DFHMP is a fluorinated derivative of the pyrrolidinone family of compounds and has been used as a tool compound to study the effects of fluorinated pyrrolidinones on biological systems. 4-DFHMP has been found to be a potent inhibitor of several enzyme systems and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
Diese Verbindung wird in der pharmazeutischen Prüfung als hochwertiger Referenzstandard eingesetzt . Ihre Stabilität und Reaktivität machen sie zur Validierung analytischer Methoden in der Medikamentenentwicklung geeignet, um präzise und zuverlässige Ergebnisse zu gewährleisten.
Medikamentenentwicklung
Die einzigartige Struktur von 4-(4,4-Difluor-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutansäure bietet Möglichkeiten im Bereich der Medikamentenentwicklung. Sie kann zur Synthese neuartiger Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden, insbesondere bei der Behandlung neurologischer Erkrankungen, da sie die Blut-Hirn-Schranke überwinden kann.
Polymersynthese
Forscher untersuchen die Verwendung dieser Verbindung in der Polymersynthese. Ihre Difluor- und Hydroxymethylgruppen könnten zu Polymeren mit verbesserter Stabilität und neuartigen Eigenschaften führen, die potenziell für die Herstellung neuer Materialien für medizinische Geräte oder biologisch abbaubare Kunststoffe verwendet werden könnten.
Katalyse
Die Struktur der Verbindung deutet auf eine mögliche Verwendung als Katalysator in der organischen Synthese hin. Ihre Fähigkeit, Reaktionen unter milden Bedingungen zu erleichtern, kann genutzt werden, um die Effizienz chemischer Prozesse zu verbessern, den Energieverbrauch zu senken und die Abfallproduktion zu reduzieren.
Biokonjugation
In der Biochemie kann This compound zur Biokonjugation verwendet werden. Dies beinhaltet die Anheftung von Biomolekülen an andere Substanzen, was für die Entwicklung gezielter Medikamententransportsysteme und diagnostischer Werkzeuge entscheidend ist.
Neurologische Forschung
Aufgrund ihrer potenziellen neuroaktiven Eigenschaften ist diese Verbindung von Interesse in der neurologischen Forschung. Sie könnte verwendet werden, um Neurotransmittersysteme und den Stoffwechsel des Gehirns zu untersuchen, und so zu unserem Verständnis von Krankheiten wie Alzheimer und Parkinson beitragen.
Landwirtschaftliche Chemie
Es besteht Potenzial für Anwendungen in der landwirtschaftlichen Chemie, bei denen Verbindungen wie diese zur Entwicklung neuer Pestizide oder Herbizide verwendet werden könnten. Ihre Strukturmerkmale könnten eine Spezifität beim Abtöten von Schädlingen bieten, ohne nützliche Organismen zu schädigen.
Umweltwissenschaften
Schließlich könnte diese Verbindung in den Umweltwissenschaften verwendet werden, um Verschmutzungspfade zu verfolgen oder Sensoren zur Erkennung von Gefahrstoffen zu entwickeln. Ihre Reaktivität mit verschiedenen Umweltfaktoren macht sie zu einem Kandidaten für die Untersuchung ökologischer Auswirkungen.
Wirkmechanismus
4-DFHMP has been found to be a potent inhibitor of several enzyme systems. The exact mechanism of action is not known, however, it is believed that 4-DFHMP binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This binding is thought to be due to the presence of the fluorinated group, which is believed to interact with the active site of the enzyme.
Biochemical and Physiological Effects
4-DFHMP has been found to be a potent inhibitor of several enzyme systems, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP450). Inhibition of these enzymes can lead to a variety of biochemical and physiological effects. Inhibition of COX-2 can lead to reduced inflammation and pain. Inhibition of LOX can lead to reduced production of inflammatory mediators, such as leukotrienes and prostaglandins. Inhibition of CYP450 can lead to decreased metabolism of drugs, resulting in an increased concentration of drugs in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-DFHMP in laboratory experiments has several advantages and limitations. One of the advantages of 4-DFHMP is its potency as an inhibitor of several enzyme systems. This makes it an ideal tool for studying the effects of enzyme inhibition on biological systems. Additionally, 4-DFHMP is relatively easy to synthesize and is stable in aqueous solutions, making it a good choice for laboratory experiments.
However, there are also some limitations to the use of 4-DFHMP in laboratory experiments. One of the most significant limitations is the lack of information on the long-term effects of 4-DFHMP on biological systems. Additionally, the use of 4-DFHMP in laboratory experiments can be expensive, as it is a synthetic compound and must be synthesized for each experiment.
Zukünftige Richtungen
There are several potential future directions for the use of 4-DFHMP in scientific research. First, further research is needed to determine the long-term effects of 4-DFHMP on biological systems. Additionally, further research is needed to determine the mechanism of action of 4-DFHMP on enzyme systems. Finally, research is needed to determine the potential therapeutic uses of 4-DFHMP, such as the treatment of inflammation and pain.
Eigenschaften
IUPAC Name |
4-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO4/c10-9(11)3-6(4-13)12(5-9)7(14)1-2-8(15)16/h6,13H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNQPYVXNRLSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)












